![molecular formula C8H10N2O B1345521 2-(Methylamino)benzamide CAS No. 7505-81-9](/img/structure/B1345521.png)
2-(Methylamino)benzamide
Overview
Description
2-(Methylamino)benzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, where a methylamino group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzene ring substituted with a methylamino group and an amide group, making it a versatile molecule for different chemical reactions and applications .
Biochemical Analysis
Biochemical Properties
2-(Methylamino)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as histone deacetylases (HDACs), which are crucial for regulating gene expression through chromatin remodeling. The interaction between this compound and HDACs can lead to the inhibition of these enzymes, thereby affecting the acetylation status of histones and altering gene expression patterns .
Additionally, this compound has been shown to interact with various proteins involved in cellular signaling pathways. For instance, it can bind to certain receptor proteins on the cell surface, influencing downstream signaling cascades that regulate cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on cellular processes are diverse and profound. In various cell types, this compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in tumor cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . This is partly due to its ability to inhibit HDACs, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis.
Moreover, this compound can affect cellular metabolism by altering the activity of metabolic enzymes. This can lead to changes in the levels of key metabolites, thereby impacting cellular energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of HDACs, which leads to increased acetylation of histones and changes in chromatin structure. This alteration in chromatin structure can result in the activation or repression of specific genes, thereby influencing cellular functions .
Additionally, this compound can bind to other biomolecules, such as receptor proteins and enzymes, affecting their activity. For instance, its binding to receptor proteins can modulate signal transduction pathways, leading to changes in cellular responses . Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The degradation products may have different biochemical properties and effects on cellular functions.
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. For example, prolonged treatment with this compound can lead to sustained inhibition of HDACs, resulting in persistent changes in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, where it interacts with HDACs and other nuclear proteins . Targeting signals and post-translational modifications may play a role in directing this compound to these compartments, thereby influencing its biochemical effects .
Preparation Methods
The synthesis of 2-(Methylamino)benzamide can be achieved through several methods. One common synthetic route involves the reaction of 2-nitrobenzamide with methylamine. The nitro group is first reduced to an amino group, which then reacts with methylamine to form the desired product. Another method involves the direct acylation of methylamine with 2-aminobenzamide under appropriate reaction conditions .
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
2-(Methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: Reduction reactions can convert the amide group to an amine group, leading to the formation of 2-(methylamino)aniline.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Methylamino)benzamide and its derivatives have diverse applications in scientific research, spanning medicinal chemistry, biological studies, and materials science. These compounds serve as building blocks for synthesizing pharmaceutical compounds with potential therapeutic effects and are studied for their interactions with biological molecules. Modified benzamides have demonstrated anticancer activity, particularly against small cell lung cancer cells . Moreover, they play a role in developing advanced materials with specific properties like conductivity or fluorescence.
Scientific Research Applications
Medicinal Chemistry this compound derivatives are instrumental in creating novel therapeutic agents. For example, 2-substituted benzamides have been identified as potent and selective inhibitors of histone deacetylase 3 (HDAC3), an enzyme involved in gene regulation . These inhibitors show promise in treating various diseases, including cancer .
Biological Studies Research has explored the anticancer potential of this compound-related compounds, with some demonstrating cytotoxic effects. These compounds can target β-tubulin, a protein essential for cell division, through interactions within the colchicine-binding pocket . This interaction impairs microtubule dynamics, leading to cell cycle arrest and potential anticancer activity .
Gastrointestinal Applications Benzamide derivatives have shown prokinetic and antiemetic properties, making them useful in treating gastrointestinal pathologies . These compounds stimulate gastrointestinal motility and can alleviate symptoms such as nausea, vomiting, and gastric hypomotility . Certain benzamide derivatives interact with 5HT₄ receptors, which play a role in gastrointestinal function .
Material Science The utilization of benzamides extends to material science, where they are employed in developing materials with unique chemical and physical properties. The specific structure of this compound, with its bromine and methylamino substitutions on the benzamide core, imparts distinct characteristics that make it valuable for specific applications in research and industry.
Research Findings and Case Studies
Anticancer Activity of Benzamides A study identified a benzamide small molecule with activity against small cell lung cancer cells. This benzamide targets β-tubulin through the colchicine binding pocket, leading to impaired microtubule dynamics and cell cycle arrest .
HDAC3 Inhibition by 2-Substituted Benzamides Research has demonstrated that 2-substituted benzamides can act as highly selective and potent HDAC3 inhibitors. For example, compound 16, featuring a 2-methylthiobenzamide, inhibited HDAC3 with high selectivity, showing potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 2-(Methylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(Methylamino)benzamide can be compared with other similar compounds, such as:
2-Aminobenzamide: Lacks the methyl group, which can affect its reactivity and applications.
N-Methylbenzamide: Has a methyl group on the nitrogen of the amide, altering its chemical properties.
2-Methylbenzamide: The methyl group is attached to the benzene ring, not the amino group, leading to different reactivity
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Biological Activity
2-(Methylamino)benzamide is an organic compound belonging to the benzamide class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H10N2O, with a molecular weight of approximately 150.18 g/mol. The compound features a benzene ring substituted with a methylamino group and a carbonyl group, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary findings suggest that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It is hypothesized that this compound can bind to various receptors, influencing signaling pathways related to cell growth and inflammation.
- Oxidative Stress Reduction : Some studies suggest that the compound may reduce oxidative stress in cells, contributing to its protective effects against cellular damage.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound. Below are summarized findings from notable research:
Study | Findings |
---|---|
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. | |
Reported induction of apoptosis in human cancer cell lines through caspase activation. | |
Showed anti-inflammatory effects in animal models of inflammation, reducing cytokine levels. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Iodo-2-(methylamino)benzamide | Contains iodine atom | Enhanced binding affinity and antimicrobial properties |
N-(4-methoxyphenyl)-2-(methylamino)benzamide | Methoxy group addition | Anti-HBV activity and potential antioxidant effects |
3-Fluoro-2-(methylamino)benzamide | Fluorine substitution | Unique reactivity leading to different biological outcomes |
Properties
IUPAC Name |
2-(methylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDNXQLRLSPQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226018 | |
Record name | Benzamide, o-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7505-81-9 | |
Record name | 2-(Methylamino)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7505-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, o-(methylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007505819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7505-81-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, o-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-(methylamino)benzamide?
A1: this compound has the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. While the provided research articles do not contain comprehensive spectroscopic data, they utilize various techniques for characterization. These include:
- NMR spectroscopy: Both 1H NMR and 13C NMR are used to confirm the structure of this compound and its derivatives. [, , ]
- Mass spectrometry (GC-MS): This technique is employed to confirm the molecular weight and fragmentation pattern of the synthesized compounds. []
- UV/Vis spectroscopy: This method is used to monitor the kinetics of cyclization reactions involving this compound derivatives. []
Q2: How is this compound used in the synthesis of quinazoline derivatives?
A2: this compound serves as a versatile starting material for synthesizing various quinazoline derivatives. Several reaction pathways are highlighted in the provided research:
- Reaction with levulinic acid: This reaction yields 3a,4-dimethyl-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazoline-1,9-dione, demonstrating the potential for forming complex heterocyclic systems. []
- Acylation and base-catalyzed cyclization: Reacting this compound with substituted benzoyl chlorides, followed by base-catalyzed cyclization, yields 2-(substituted phenyl)quinazolin-4-ones. This reaction follows a mechanism involving rapid pre-equilibrium and adheres to the Hammett correlation. []
- Copper-catalyzed intramolecular α-C–H amination: This novel approach utilizes this compound and isatoic anhydride to generate quinazolin-4(3H)-one derivatives via a ring-opening cyclization strategy. This method exhibits good functional group tolerance and offers a route to various 2-substituted quinazolinone derivatives. []
Q3: Are there any fluorescent probes derived from this compound?
A: Yes, a sulfhydryl-reactive fluorescent probe called Br-MANT (N-[2-[(bromoacetyl)amino]ethyl]-2-(methylamino)benzamide) has been synthesized. [] This probe incorporates a N-methyl anthraniloyl group (derived from this compound) linked to a bromoacetyl moiety for targeting sulfhydryl groups. Br-MANT exhibits favorable fluorescent properties, including a good quantum yield and a long fluorescence lifetime, making it suitable for studying cysteine residues in proteins.
Q4: What are the potential applications of the synthesized quinazoline derivatives?
A4: Quinazoline derivatives, including those synthesized from this compound, hold promise for various applications, particularly in medicinal chemistry:
- Anti-Alzheimer's agents: Research suggests that novel quinazoline derivatives may act as potential poly-functional anti-Alzheimer's agents. [] Further research is needed to explore their specific mechanisms and efficacy.
- Rutaecarpine synthesis: The copper-catalyzed α-C–H amination strategy allows for synthesizing rutaecarpine, a quinazolinone alkaloid with potential therapeutic applications. []
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